5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine
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Overview
Description
5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine is a complex organic compound that belongs to the class of thienopyrazines. This compound is characterized by its unique structure, which includes two bromothiophene groups and two phenyl groups attached to a thienopyrazine core. It is primarily used in the field of organic electronics and photovoltaics due to its excellent electron-accepting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine typically involves a multi-step process. One common method includes the Stille cross-coupling reaction, where 5-bromothiophene-2-boronic acid is reacted with 2,3-diphenylthieno[3,4-b]pyrazine under palladium catalysis . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromothiophene groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Stille coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine has several scientific research applications:
Organic Electronics: It is used as an electron acceptor in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Photovoltaics: The compound is incorporated into the active layers of solar cells to improve their efficiency and stability.
Semiconductors: It is used in the development of organic semiconductors for various electronic devices.
Mechanism of Action
The mechanism by which 5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine exerts its effects is primarily related to its electron-accepting properties. The compound can accept electrons from donor materials, facilitating charge separation and transport in electronic devices. This process involves the formation of charge-transfer complexes and the movement of electrons through the conjugated system .
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Similar in structure but with a benzo[c][1,2,5]thiadiazole core.
5,7-Bis(5-bromothiophen-2-yl)-2,3-bis(5-octylthiophen-2-yl)thieno[3,4-b]pyrazine: Similar but with additional octylthiophene groups.
Uniqueness
5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine is unique due to its specific combination of bromothiophene and phenyl groups, which provide a balance of electronic properties and structural stability. This makes it particularly suitable for applications in organic electronics and photovoltaics .
Properties
CAS No. |
868618-54-6 |
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Molecular Formula |
C26H14Br2N2S3 |
Molecular Weight |
610.4 g/mol |
IUPAC Name |
5,7-bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine |
InChI |
InChI=1S/C26H14Br2N2S3/c27-19-13-11-17(31-19)25-23-24(26(33-25)18-12-14-20(28)32-18)30-22(16-9-5-2-6-10-16)21(29-23)15-7-3-1-4-8-15/h1-14H |
InChI Key |
XQKPHAUKTOEPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(SC(=C3N=C2C4=CC=CC=C4)C5=CC=C(S5)Br)C6=CC=C(S6)Br |
Origin of Product |
United States |
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